3-(3-Chloro-5-fluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-5-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of butanoic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-5-fluorobenzene.
Grignard Reaction: The 3-chloro-5-fluorobenzene undergoes a Grignard reaction with butylmagnesium bromide to form the corresponding phenylbutane derivative.
Oxidation: The phenylbutane derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylbutanoic acids.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobutanoic acid: Lacks the fluorine substitution, resulting in different chemical properties and reactivity.
5-Fluorobutanoic acid: Lacks the chlorine substitution, leading to variations in biological activity.
3-(3-Chloro-4-fluorophenyl)butanoic acid: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
3-(3-Chloro-5-fluorophenyl)butanoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
3-(3-chloro-5-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-6(2-10(13)14)7-3-8(11)5-9(12)4-7/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
MENWJWKFMFVOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=CC(=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.